
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom, an ethoxy group, and a sec-butyl group attached to the phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenethylamine derivative with sec-butyl halide in the presence of a base. The fluorine atom can be introduced via electrophilic fluorination, while the ethoxy group can be added through an etherification reaction using ethyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and sec-butyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially converting the compound into various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products:
- Oxidation can yield alcohols, ketones, or carboxylic acids.
- Reduction can produce various reduced derivatives of the compound.
- Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Biology: In biological research, beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine can be used as a probe to study receptor interactions and signal transduction pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-4-fluorophenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-chlorophenethylamine
Uniqueness: The presence of the ethoxy group at the 2-position and the fluorine atom at the 5-position distinguishes beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine from its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Properties
CAS No. |
27778-82-1 |
|---|---|
Molecular Formula |
C16H26FNO |
Molecular Weight |
267.38 g/mol |
IUPAC Name |
2-(2-ethoxy-5-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)15(11-18(4)5)14-10-13(17)8-9-16(14)19-7-2/h8-10,12,15H,6-7,11H2,1-5H3 |
InChI Key |
STXLVWICZNDMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


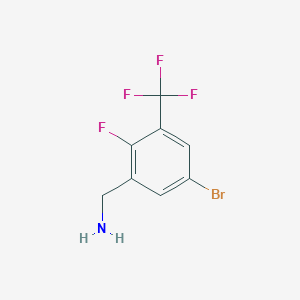

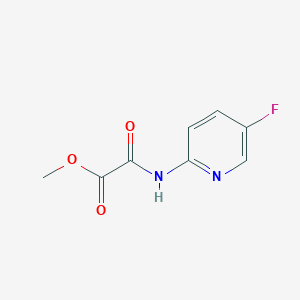
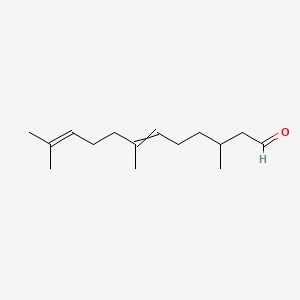
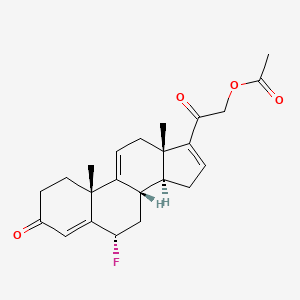

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
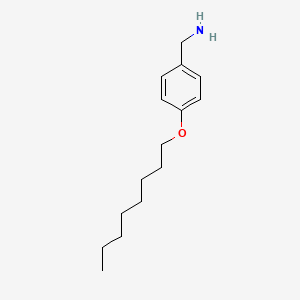
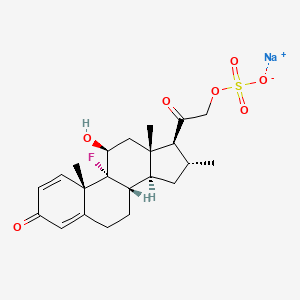
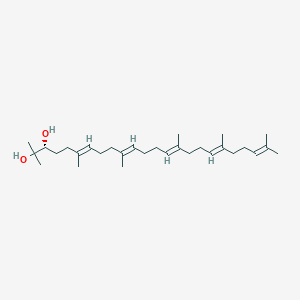

![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
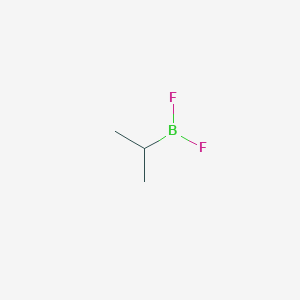
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
